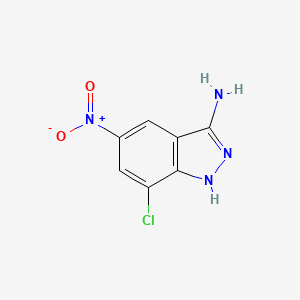

3-Amino-7-chloro-5-nitro-1H-indazole

Beschreibung

Historical Context and Evolution of Indazole Chemistry

The history of indazole chemistry dates back to the late 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. researchgate.net However, it is in recent decades that research into indazole and its derivatives has truly burgeoned. nih.gov Initially explored for their dye-producing properties, the focus of indazole chemistry has progressively shifted towards their pharmacological potential. This evolution has been propelled by advancements in synthetic methodologies, which have enabled the creation of a vast library of substituted indazole derivatives. nih.gov The journey from a chemical curiosity to a "privileged scaffold" in drug discovery underscores the enduring relevance of this heterocyclic system.

Significance of Nitrogen Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry, with a remarkable prevalence in both natural products and synthetic drugs. nih.govresearchgate.netchemrxiv.org It is estimated that over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-based rings being the most common. chemrxiv.org Their significance stems from their ability to engage in a variety of intermolecular interactions, such as hydrogen bonding and pi-stacking, with biological targets like enzymes and receptors. This interactive capability is crucial for modulating biological pathways and eliciting a therapeutic response. nih.gov The structural diversity and tunable electronic properties of nitrogen heterocycles make them indispensable tools for the medicinal chemist. researchgate.net

The 1H-Indazole Nucleus: Structural Characteristics and Tautomerism

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.com This fusion results in a 10 π-electron aromatic system. A key feature of the indazole nucleus is the existence of tautomers, primarily the 1H-indazole and 2H-indazole forms. echemi.com The position of the proton on one of the two nitrogen atoms dictates the tautomeric form. The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. echemi.com This tautomeric behavior is a critical consideration in the design of indazole-based drugs, as the different forms can exhibit distinct biological activities and physicochemical properties.

Rationale for Investigating Substituted Indazole Derivatives in Drug Discovery

The investigation of substituted indazole derivatives is a cornerstone of modern drug discovery due to the wide range of pharmacological activities they exhibit. researchgate.netresearchgate.net The indazole scaffold can be functionalized at various positions, allowing for the fine-tuning of a compound's properties to optimize its interaction with a specific biological target. biosynth.com By introducing different substituents, chemists can modulate factors such as potency, selectivity, and pharmacokinetic profiles. This modularity has led to the development of indazole-containing drugs with applications as anticancer, anti-inflammatory, and antimicrobial agents, among others. researchgate.netmdpi.com The pursuit of novel substitution patterns on the indazole ring continues to be a vibrant area of research aimed at discovering next-generation therapeutics. nih.gov

Overview of 3-Amino-7-chloro-5-nitro-1H-Indazole within Emerging Indazole Research Areas

Within the broad and dynamic field of indazole research, the compound this compound represents a molecule of significant interest. While extensive research on this specific derivative is still emerging, its structural features—an amino group at the 3-position, a chloro group at the 7-position, and a nitro group at the 5-position—suggest a rich potential for biological activity. The presence of these functional groups on the stable 1H-indazole core provides multiple points for interaction with biological macromolecules.

The amino group can act as a hydrogen bond donor and a site for further chemical modification. The chloro and nitro groups, being electron-withdrawing, can significantly influence the electronic properties of the indazole ring system, potentially enhancing its binding affinity to target proteins. Research into structurally related compounds, such as other chloro-nitro-indazoles, has revealed promising activities, including antileishmanial and anticancer properties. nih.govnih.gov This provides a strong rationale for the investigation of this compound as a potential lead compound in various therapeutic areas.

The following table provides some of the predicted physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₅ClN₄O₂ |

| Molecular Weight | 212.59 g/mol |

| Predicted Boiling Point | 492.7±40.0 °C |

| Predicted Density | 1.754±0.06 g/cm³ |

| CAS Number | 1197193-46-6 |

Data sourced from publicly available chemical databases. echemi.comchemicalbook.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-5-nitro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJSXPXNGMVYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NN2)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294943 | |

| Record name | 7-Chloro-5-nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-46-6 | |

| Record name | 7-Chloro-5-nitro-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-5-nitro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of Indazoles

Fundamental Synthetic Approaches to the Indazole Core System

The construction of the indazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this bicyclic aromatic structure. The approaches are broadly categorized based on the key bond-forming steps and the nature of the starting materials.

Cyclization Reactions for 1H-Indazole Formation

The formation of the 1H-indazole isomer, characterized by the proton on the N1 nitrogen, is the most common and often the more thermodynamically stable tautomer. chemicalbook.com Synthetic strategies predominantly rely on the cyclization of appropriately substituted benzene (B151609) derivatives.

A significant strategy for indazole synthesis involves the formation of the nitrogen-nitrogen bond in the final ring-closing step. This can be achieved through various intramolecular reactions.

One such approach is the reductive cyclization of o-nitrobenzylamines or related compounds. For instance, the reductive cyclization of ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, can be promoted by reagents like tri-n-butylphosphine to yield substituted 2H-indazoles. organic-chemistry.org Another method involves the reaction of 1-aryl-2-(2-nitrobenzylidene)hydrazines, which undergo intramolecular amination in the presence of a base like potassium tert-butoxide to form 1-aryl-1H-indazole derivatives. organic-chemistry.org

Silver(I)-mediated intramolecular oxidative C-H amination presents another route. In this method, arylhydrazones undergo cyclization, and it is proposed that the reaction proceeds via a single electron transfer (SET) mediated by the Ag(I) oxidant. nih.govacs.org This technique has been successfully applied to synthesize a variety of 3-substituted 1H-indazoles. nih.gov

A copper-catalyzed N-N bond formation has also been developed. This method utilizes the reaction of 2-aminobenzonitriles with organometallic reagents to form o-aminoaryl N-H ketimine species. These intermediates then undergo a Cu(OAc)2-catalyzed cyclization with oxygen as the terminal oxidant to produce 1H-indazoles. nih.gov

Electrochemical methods offer a metal- and oxidant-free alternative for intramolecular N-N bond formation, providing a green chemistry approach to the synthesis of nitrogen-containing heterocycles. researchgate.net

A practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the antiviral drug Lenacapavir, utilizes a nucleophilic aromatic substitution (SNAr) reaction followed by cyclization. The reaction of 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine (B178648) hydrate (B1144303) proceeds through either initial attack at a chloro position or the cyano group, followed by an intramolecular cyclization to form the desired 3-aminoindazole. chemrxiv.org

Table 1: Examples of Intramolecular N-N Bond Formation for Indazole Synthesis

| Starting Material | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| ortho-imino-nitrobenzene | Tri-n-butylphosophine | Substituted 2H-indazoles | organic-chemistry.org |

| 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide | 1-Aryl-1H-indazoles | organic-chemistry.org |

| Arylhydrazones | AgNTf2, Cu(OAc)2 | 3-Substituted 1H-indazoles | nih.govacs.org |

| 2-Aminobenzonitriles and organometallic reagents | Cu(OAc)2, O2 | 1H-Indazoles | nih.gov |

| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate | 7-Bromo-4-chloro-1H-indazol-3-amine | chemrxiv.org |

Palladium catalysis has emerged as a powerful tool for the synthesis of indazoles, enabling the formation of C-N bonds under relatively mild conditions. These methods often involve the intramolecular cyclization of aryl halides with hydrazones.

For example, the cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones can be achieved using a palladium catalyst like Pd(dba)2 with chelating phosphine (B1218219) ligands such as rac-BINAP, DPEphos, or dppf. nih.gov This method is applicable for preparing a wide range of indazoles with various substituents. nih.gov Similarly, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and a phosphine ligand to afford 1-aryl-1H-indazoles in good yields. nih.gov

Palladium-catalyzed oxidative alkenylation has also been used to functionalize the indazole core at the C3 and C7 positions. acs.org While not a core synthesis method, it demonstrates the utility of palladium in modifying the indazole scaffold.

Table 2: Palladium-Catalyzed Cyclizations for 1H-Indazole Synthesis

| Starting Material | Catalyst System | Product | Reference |

|---|---|---|---|

| Arylhydrazones of 2-bromoaldehydes | Pd(dba)2 / rac-BINAP, DPEphos, or dppf | 1-Aryl-1H-indazoles | nih.gov |

| 2-Bromobenzaldehydes and arylhydrazines | Palladium catalyst / phosphine ligand | 1-Aryl-1H-indazoles | nih.gov |

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based systems for the synthesis of indazoles. These methods often involve the intramolecular Ullmann-type coupling.

A general one-step synthesis of 1-alkyl- or 1-aryl-1H-indazoles from ortho-halogenated alkanoylphenones, benzophenones, and arylcarboxylic acids has been developed using a small amount of CuO as a catalyst in the presence of K2CO3. acs.orgnih.gov The reaction proceeds through amination followed by intramolecular dehydration. nih.gov

Furthermore, CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds, using 4-hydroxy-L-proline as a ligand, can provide 1-aryl-1H-indazoles. organic-chemistry.orgacs.org A new and efficient copper-catalyzed intramolecular amination has also been developed to synthesize a wide variety of multi-substituted 2H-indazoles and 1H-pyrazoles under mild conditions. rsc.org

Table 3: Copper-Catalyzed Annulations for Indazole Synthesis

| Starting Material | Catalyst System | Product Type | Reference |

|---|---|---|---|

| ortho-Halogenated alkanoylphenones/benzophenones | CuO / K2CO3 | 1-Alkyl/Aryl-1H-indazoles | acs.orgnih.gov |

| N-Acyl-N'-substituted hydrazines and 2-bromoarylcarbonylic compounds | CuI / 4-hydroxy-L-proline | 1-Aryl-1H-indazoles | organic-chemistry.orgacs.org |

To avoid the cost and potential toxicity of metal catalysts, several metal-free synthetic routes to 1H-indazoles have been developed.

One such method involves the synthesis from o-aminobenzoximes. The oxime is selectively activated with methanesulfonyl chloride in the presence of an amino group, leading to cyclization under mild conditions. acs.orgnih.gov Another approach is the condensation of o-fluorobenzaldehydes with hydrazine, although this method is somewhat limited by the availability of the starting materials. acs.org

A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also provides indazoles in good yields under mild and air-insensitive conditions. organic-chemistry.org Additionally, 1H-indazoles can be synthesized from N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions. rsc.org An iodobenzene-catalyzed intramolecular C-H amination of hydrazones offers another mild, metal-free route to N-aryl substituted 1H-indazoles. iosrjournals.org

Table 4: Metal-Free Synthetic Routes for 1H-Indazole Formation

| Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| o-Aminobenzoximes | Methanesulfonyl chloride, Triethylamine | Selective oxime activation and cyclization | acs.orgnih.gov |

| 2-Aminophenones | Hydroxylamine derivatives | One-pot condensation/cyclization | organic-chemistry.org |

| N-Tosylhydrazones and nitroaromatic compounds | Base | Cyclization | rsc.org |

| Hydrazones | Iodobenzene (catalyst), Oxone (oxidant) | Intramolecular C-H amination | iosrjournals.org |

Strategies for 2H-Indazole Synthesis

While the 1H-tautomer is generally more stable, the 2H-indazole isomer is also of significant interest. chemicalbook.com Several synthetic strategies specifically target the formation of 2H-indazoles.

A notable method is the [3+2] dipolar cycloaddition of arynes with sydnones. This reaction proceeds under mild conditions to give 2H-indazoles in good to excellent yields, with no contamination from the 1H-isomer. nih.govacs.org The resulting halogen-substituted 2H-indazoles can be further functionalized using palladium-catalyzed cross-coupling reactions. nih.gov

Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) also provide an efficient route to 2H-indazoles. organic-chemistry.org In this process, the copper catalyst is key for the formation of both the C-N and N-N bonds. organic-chemistry.org

Rhodium(III)-catalyzed C-H functionalization and subsequent intramolecular cyclization between azobenzenes and vinylene carbonate is another strategy that can lead to 2H-indazoles. acs.org The reaction pathway, either a [4+1] or [4+2] annulation, is dependent on the electronic properties of the azobenzene (B91143) substrate. acs.org

Reductive cyclization of ortho-imino-nitrobenzene substrates, generated via condensation, can also be used to afford substituted 2H-indazoles. organic-chemistry.org Additionally, base-catalyzed tandem C-C and N-N bond formations can convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides, which can then be deoxygenated to yield 2H-indazoles. nih.gov

Table 5: Synthetic Strategies for 2H-Indazoles

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| [3+2] Dipolar Cycloaddition | Arynes and Sydnones | Mild conditions, high yields, no 1H-indazole contamination. | nih.govacs.org |

| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | One-pot synthesis with broad substrate scope. | organic-chemistry.org |

| Rhodium(III)-Catalyzed Annulation | Azobenzenes and Vinylene Carbonate | Forms (2H)-indazoles via [4+1] annulation for electron-rich azobenzenes. | acs.org |

| Reductive Cyclization | ortho-Nitrobenzaldehydes and amines | Forms ortho-imino-nitrobenzene intermediate which cyclizes. | organic-chemistry.org |

| Tandem C-C and N-N Bond Formation | N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides | Forms 2H-indazole 1-oxides, followed by deoxygenation. | nih.gov |

1,3-Dipolar Cycloaddition Reactions in Indazole Construction

The 1,3-dipolar cycloaddition represents a powerful and convergent approach for the synthesis of five-membered heterocyclic rings, including the indazole core. chemrxiv.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. chemrxiv.org In the context of indazole synthesis, various 1,3-dipoles and dipolarophiles have been employed.

A notable example involves the reaction of in situ generated nitrile imines with benzyne (B1209423) (arynes). This method provides a rapid and convergent route to N(1)-C(3) disubstituted 1H-indazoles. nih.govnih.gov The reaction is typically complete within minutes and affords the desired products in moderate to excellent yields. nih.govnih.gov The use of arynes as dipolarophiles has proven effective, and their reaction with cyclic dipoles like sydnones also yields the 2H-indazole skeleton efficiently. orgsyn.org This particular reaction proceeds via a bicyclic adduct that readily undergoes a retro-[4+2] reaction, extruding carbon dioxide to form the stable aromatic 2H-indazole ring. orgsyn.org

Alternative 1,3-dipolar cycloaddition strategies have utilized diazomethane (B1218177) derivatives reacting with benzyne, which also serves as a viable route to the 1H-indazole core under mild conditions. nih.govnih.gov These cycloaddition methodologies are highly valued for their ability to construct the indazole ring system with a high degree of control over substitution patterns, offering a modular and efficient entry into this important class of heterocycles. nih.gov

Regioselective Synthesis of Substituted Indazoles

The presence of two reactive nitrogen atoms (N1 and N2) in the indazole ring presents a significant challenge in achieving regioselectivity during substitution reactions. Consequently, the development of methods to control the substitution patterns and to functionalize specific C-H bonds is a major focus of synthetic research.

Control of N1 vs. N2 Substitution Patterns

The alkylation of the indazole ring often results in a mixture of N1 and N2 substituted isomers, with the ratio being highly dependent on reaction conditions, the nature of the electrophile, and the substituents already present on the indazole core. ambeed.comresearchgate.net Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov

Several strategies have been developed to achieve regioselective N-alkylation. Under basic conditions, such as using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), a high degree of N1 selectivity is often observed, particularly for indazoles with specific substituents at the C3 position. ambeed.comnih.gov Conversely, Mitsunobu conditions have been shown to favor the formation of the N2 regioisomer. nih.gov The steric and electronic properties of substituents on the indazole ring play a crucial role; for instance, electron-withdrawing groups like NO₂ or CO₂Me at the C7 position can confer excellent N2 regioselectivity. ambeed.comnih.gov

Directed C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of complex molecules, including indazoles. researchgate.netresearchgate.net These methods avoid the need for pre-functionalized substrates, such as halogenated indazoles, offering a more efficient synthetic route. rsc.orggoogle.com

Transition-metal catalysis, particularly with rhodium, palladium, and manganese, has been instrumental in this field. google.comnih.gov By using the indazole's nitrogen atoms as a directing group, regioselective functionalization can be achieved at specific positions. For instance, Rh(III)-catalyzed reactions have enabled the direct acylmethylation of 2H-indazoles at the ortho-position of a C2-phenyl substituent. researchgate.net Similarly, manganese(I)-catalyzed ortho-alkenylation of 2-arylindazoles has been successfully demonstrated in aqueous media, highlighting the development of more environmentally benign methodologies. google.com

These C-H activation strategies are not limited to the formation of C-C bonds. Methods for C-H nitration, halogenation, and amination have also been reported. researchgate.netrsc.org Metal-free approaches, sometimes proceeding through radical pathways, have also been developed for the functionalization of the C3-position of 2H-indazoles. researchgate.net The ability to selectively introduce functional groups onto the indazole core through C-H activation provides a versatile toolbox for creating structural diversity and synthesizing novel derivatives. researchgate.net

Targeted Synthesis of 3-Amino-7-chloro-5-nitro-1H-Indazole

Exploration of Optimal Precursors and Reaction Conditions

Based on the synthesis of the bromo-analogue, the logical precursor for this compound would be 2,6-dichloro-4-nitrobenzonitrile (B8694856) . The first step would involve a regioselective nucleophilic aromatic substitution (SNAr) reaction with hydrazine. In this reaction, one of the chloro groups of the precursor is displaced by hydrazine, which then undergoes an intramolecular cyclization to form the 3-aminoindazole ring.

The critical challenge in this step is controlling the regioselectivity of the hydrazine attack, as displacement of either the C2 or C6 chloro group is possible, leading to a mixture of isomers. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile, extensive screening of solvents and conditions was performed to optimize the formation of the desired isomer. It was found that polar protic solvents like isopropanol (B130326) (IPA) and the use of a base like sodium acetate (B1210297) at elevated temperatures (e.g., 95 °C in a pressure reactor) favored the formation of the desired 7-bromo-4-chloro isomer over the 4-bromo-7-chloro byproduct.

A similar optimization would be necessary for the synthesis of this compound. The electron-withdrawing nitro group at the C4 position of the precursor would significantly influence the reactivity and regioselectivity of the SNAr reaction.

Table 1: Potential Reaction Conditions for the Cyclization of 2,6-dichloro-4-nitrobenzonitrile with Hydrazine (Based on the analogous synthesis of 7-bromo-4-chloro-1H-indazol-3-amine)

| Entry | Solvent | Base (eq.) | Temperature (°C) | Pressure | Potential Outcome |

| 1 | n-Butanol | None | 110 | Atmospheric | Mixture of isomers |

| 2 | Ethanol | NaOAc (1.2) | 95 | Sealed Vessel | Improved ratio of desired isomer |

| 3 | Isopropanol (IPA) | NaOAc (1.2) | 95 | Sealed Vessel | Potentially higher regioselectivity |

| 4 | 2-MeTHF | NaOAc (1.2) | 95 | Sealed Vessel | High conversion, requires pressure |

This table is a hypothetical exploration of conditions based on analogous, documented procedures.

Evaluation of Synthetic Yields and Purity Profiles

Following the cyclization reaction, the primary challenge is the isolation and purification of the target compound, this compound, from any undesired regioisomers and starting material. In the synthesis of the bromo-analogue, the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate in IPA at 95°C yielded a crude mixture of regioisomers with a molar ratio of approximately 70:30 in favor of the desired product.

A key purification step involved treating the crude isomeric mixture with a specific solvent system, such as a methanol/water mixture, which allowed for the selective precipitation or crystallization of the desired isomer, significantly enhancing its purity. This strategy resulted in an isolated yield of 50-56% for the target 7-bromo-4-chloro-1H-indazol-3-amine with a purity of 96-98% (as determined by qNMR) without the need for column chromatography. A similar purification strategy would likely be effective for isolating this compound.

Table 2: Projected Yield and Purity Data for the Synthesis of this compound (Based on the analogous synthesis of 7-bromo-4-chloro-1H-indazol-3-amine)

| Step | Starting Material | Reagents | Conditions | Crude Ratio (Target:Isomer) | Purification Method | Isolated Yield | Purity (qNMR) |

| 1 | 2,6-dichloro-4-nitrobenzonitrile | Hydrazine hydrate, NaOAc | IPA, 95 °C, 18h | ~70:30 (Projected) | Recrystallization (e.g., MeOH/H₂O) | 50-60% (Projected) | >95% (Projected) |

This table presents projected data based on analogous, documented procedures and is intended for illustrative purposes.

This proposed two-step sequence, starting from an inexpensive, commercially available benzonitrile (B105546), represents a practical and scalable approach for the synthesis of this compound.

Scalability Considerations for Research Applications

The reaction conditions for the cyclization step are crucial for achieving good yields and regioselectivity. In one study, the reaction of a substituted benzonitrile with hydrazine hydrate in 2-methyltetrahydrofuran (B130290) (2-MeTHF) at 95 °C in a Parr reactor resulted in a quantitative yield of the crude product mixture. nih.gov Subsequent treatment with a methanol/water mixture allowed for the isolation of the desired isomer in 50-56% yield with high purity (96-98 A% by GCMS). nih.gov Such protocols, which avoid costly and time-consuming purification methods like column chromatography, are highly desirable for scaling up the synthesis for research purposes. nih.govchemrxiv.org

| Starting Material | Reagents | Solvent | Temperature | Scale | Yield | Purification | Reference |

| 2,6-dichlorobenzonitrile | 1. KBrO3, H2SO4 2. Hydrazine hydrate | 2-MeTHF | 95 °C (cyclization) | 20-80 g | 38-45% (overall) | Recrystallization | nih.gov |

Derivatization and Functionalization Strategies for this compound Analogs

The unique arrangement of the amino, chloro, and nitro groups on the indazole ring of this compound provides multiple handles for chemical modifications, allowing for the generation of a diverse library of analogs.

The amino group at the C-3 position is a key site for derivatization. It can readily undergo various reactions to introduce new functionalities.

Acylation: The amino group can be acylated to form amides. For example, 3-aminoindazoles can be reacted with phenyl isocyanates to produce 3-amino-N-phenyl-1H-indazole-1-carboxamides. researchgate.net Standard peptide coupling reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (O-Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) are effective for N-acylation, particularly in peptide synthesis. researchgate.net To achieve chemoselective O-acylation in the presence of an amino group, the reaction can be carried out under acidic conditions, which protonates the amine and prevents its acylation. beilstein-journals.org

Derivatization with Fluorogenic Reagents: For analytical purposes, the amino group can be derivatized with fluorogenic reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). eurekaselect.comnih.gov This pre-column derivatization allows for highly sensitive detection in HPLC analysis. eurekaselect.com The reaction is typically performed at elevated temperatures (e.g., 60 °C) for a short duration (e.g., 10 minutes). eurekaselect.com

| Reaction Type | Reagent | Product Class | Reference |

| Carboxamide Formation | Phenyl isocyanate | 3-amino-N-phenyl-1H-indazole-1-carboxamides | researchgate.net |

| Peptide Coupling | BOP, PyBOP | Peptides | researchgate.net |

| Fluorescent Labeling | NBD-F | NBD-amino acid derivatives | eurekaselect.comnih.gov |

The chlorine atom at the C-7 position can be introduced through regioselective halogenation of a precursor molecule. Its presence offers opportunities for further functionalization, primarily through cross-coupling reactions. While direct transformation of the chloro group on the this compound is not extensively detailed in the provided results, general principles of halogenated indazole chemistry suggest that it can participate in reactions like Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds.

The nitro group at the C-5 position is a versatile functional group that can be manipulated in several ways.

Reduction: The most common transformation of an aromatic nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acidic media. The resulting amino group can then undergo a wide range of further derivatizations, including diazotization followed by substitution, acylation, and alkylation.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, although this is more pronounced for halogens positioned ortho or para to the nitro group.

Influence on Reactivity: The presence of the nitro group at C-5 has been shown to influence the reactivity of other positions on the indazole ring. For example, in the reaction of nitro-substituted 1H-indazoles with formaldehyde, the nitro group increases the sensitivity of the resulting (1H-indazol-1-yl)methanol derivatives to hydrolysis. acs.org

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can potentially be alkylated or acylated. The regioselectivity of these reactions is influenced by both steric and electronic factors of the substituents on the indazole ring and the nature of the alkylating or acylating agent.

N-Alkylation: Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov Studies on the N-alkylation of various substituted indazoles have shown that the choice of base and solvent can significantly influence the N1/N2 ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity. nih.gov The steric hindrance of substituents at the C-3 and C-7 positions plays a crucial role in directing alkylation to the N-1 position. nih.gov For instance, a C-7 NO2 group has been shown to confer excellent N-2 regioselectivity. nih.gov

N-Acylation: Similar to alkylation, acylation can occur at either N1 or N2. The formation of 3-amino-N-phenyl-1H-indazole-1-carboxamides from the reaction of 3-aminoindazole with phenyl isocyanates indicates that acylation can be directed to the N1 position. researchgate.net

| Reaction | Reagent System | Predominant Isomer | Influencing Factors | Reference |

| N-Alkylation | NaH / THF | N-1 | Steric hindrance at C-3 and C-7 | nih.gov |

| N-Alkylation | - | N-2 | Electron-withdrawing group at C-7 (e.g., NO2) | nih.gov |

| N-Acylation | Phenyl isocyanate | N-1 | - | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Elucidation of Key Structural Motifs for Biological Efficacy

The biological efficacy of indazole-based compounds is highly dependent on the nature and position of various functional groups attached to the core heterocyclic structure. The 1H-indazole motif itself is considered a key pharmacophore for certain biological targets, such as indoleamine 2,3-dioxygenase 1 (IDO1), where it interacts with the heme ferrous ion and hydrophobic pockets. nih.gov

Research into diversely substituted indazoles has revealed several key structural motifs that contribute to their biological activities, which range from anticancer to antiparasitic effects. nih.govnih.govresearchgate.net SAR studies have consistently shown that the substituent groups at various positions on the indazole scaffold play a crucial role in determining the compound's potency and selectivity. nih.gov For instance, in a series of 1H-indazole derivatives, the groups at both the 4- and 6-positions were found to be critical for IDO1 inhibition. nih.gov Similarly, for other targets, the presence of specific alkyl or aryl groups at the N-1 position can significantly influence potency. nih.gov The combination of the core indazole ring with specific substituents at positions 3, 5, and 7, as seen in 3-Amino-7-chloro-5-nitro-1H-indazole, creates a unique electronic and steric profile that dictates its interaction with biological targets.

Positional and Electronic Effects of Substituents on Indazole Derivatives

The 3-amino group on the indazole ring is a particularly important functional group for biological activity, especially in the context of kinase inhibition. The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds with the hinge region of protein kinases. nih.gov This interaction is often a key determinant of a compound's inhibitory potency.

The development of novel 3-aminoindazole derivatives has been a successful strategy in drug discovery. nih.gov For example, starting with a 3-amino-5-substituted indazole scaffold, researchers have developed potent inhibitors of anaplastic lymphoma kinase (ALK), such as entrectinib. nih.gov Furthermore, introducing active groups like mercapto acetamide or piperazine acetamide at the C-3 position is a strategy employed to enhance properties such as solubility and bioavailability. nih.gov The amino group at this position serves as a versatile chemical handle for further structural modifications to optimize the pharmacological profile of the lead compound.

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and binding affinity. The presence of a chloro group at the 7-position of the indazole ring introduces significant electronic and steric effects. As an electron-withdrawing group, chlorine can alter the electron density of the aromatic system, influencing pKa and the potential for hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.net

The nitro group is a strong electron-withdrawing group that profoundly impacts a molecule's electronic properties, reactivity, and metabolic profile. In the context of indazole derivatives, the 5-nitro substitution is a critical determinant of certain biological activities, particularly against protozoan parasites. mdpi.comresearchgate.net

The mechanism of action for many 5-nitroindazole (B105863) compounds involves the generation of reactive oxygen species (ROS). mdpi.com The nitro group can undergo bioreduction by nitroreductase enzymes present in parasites like Trypanosoma cruzi, leading to the formation of free radicals that induce oxidative stress and cause parasite cell death. mdpi.com The trypanocidal activity of 5-nitroindazoles has been directly linked to this free radical production. mdpi.com Furthermore, SAR studies on antileishmanial 2-benzyl-5-nitroindazolin-3-one derivatives have underscored the importance of the 5-nitro group for their activity. nih.gov This substituent is therefore a key pharmacophoric feature for antiparasitic activity, though it also generally increases the cytotoxicity of molecules. mdpi.com

| Substituent | Position | Observed Role/Impact | Potential Mechanism |

| Amino | 3 | Hinge-binding in kinases; versatile point for modification nih.govnih.gov | Forms key hydrogen bonds with protein targets. nih.gov |

| Chloro | 7 | Modulates electronic properties; participates in halogen bonding mdpi.comsci-hub.se | Alters electron density; forms directional non-covalent bonds. mdpi.com |

| Nitro | 5 | Crucial for antiparasitic activity; increases cytotoxicity mdpi.comnih.gov | Bioreduction leads to ROS generation and oxidative stress. mdpi.com |

Stereochemical and Regiochemical Determinants of Pharmacological Response

The placement of functional groups dictates the molecule's ability to fit into a specific binding pocket and interact with key residues. As noted earlier, the activity of certain indazole derivatives as IDO1 inhibitors was highly sensitive to the placement of substituents at the 4- and 6-positions. nih.gov Similarly, moving an amino group from the para- to the meta-position of a substituent attached to the indazole core has been shown to decrease antiproliferative activity, demonstrating the importance of precise spatial relationships. researchgate.net For this compound, the specific 3, 5, 7 substitution pattern creates a distinct regiochemical profile that is integral to its biological function. Any alteration to this pattern, such as moving the chloro group to position 4 or the nitro group to position 6, would be expected to result in a significantly different pharmacological profile.

Development of SAR Models for Guiding Rational Drug Design

To better understand and predict the biological activity of indazole derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. nih.govresearchgate.net These models correlate variations in the chemical structure of compounds with changes in their biological activity.

Three-dimensional QSAR (3D-QSAR) and pharmacophore modeling have been successfully applied to series of indazole derivatives. nih.gov For instance, 3D-QSAR studies on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors have generated steric and electrostatic maps. nih.gov These maps provide a structural framework that helps visualize which regions of the molecule are favorable or unfavorable for activity, thereby guiding the design of new, more potent inhibitors. Pharmacophore models identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov These models serve as valuable tools for virtual screening of compound libraries and for the rational design of novel indazole derivatives with improved therapeutic potential. nih.govmdpi.com

| Model Type | Application to Indazole Derivatives | Key Insights Provided |

| 3D-QSAR | Correlating structural features with HIF-1α inhibitory activity. nih.gov | Generates steric and electrostatic contour maps to guide modifications. nih.gov |

| Pharmacophore Mapping | Identifying common features for HIF-1α inhibitors. nih.gov | Defines the 3D arrangement of essential features for activity. nih.gov |

Anticancer Potential and Molecular Targets

Indazole derivatives have emerged as promising anticancer agents, exhibiting efficacy against various malignancies through diverse mechanisms of action. nih.govresearchgate.net Their structural versatility allows for the fine-tuning of their biological profiles, leading to the development of potent and selective inhibitors of key oncogenic pathways.

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of tyrosine kinases, which are crucial mediators of cancer cell proliferation, survival, and angiogenesis. nih.govrsc.org Several indazole-based compounds have been developed as potent inhibitors of various tyrosine kinases.

VEGFR-2: Indazole scaffolds have been extensively studied for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. biotech-asia.org For instance, the drug Axitinib, which contains an indazole core, is a potent inhibitor of VEGFR-1, -2, and -3. biotech-asia.org

FGFR1: Docking studies of certain indazole derivatives with the ATP-binding pocket of Fibroblast Growth Factor Receptor 1 (FGFR1) have revealed that the N-H of the indazole ring can form a hydrogen bond with key amino acid residues, leading to potent inhibition. nih.gov

EGFR: Some 1H-indazole derivatives have shown strong potency against Epidermal Growth Factor Receptor (EGFR) and its mutants, such as EGFR T790M, which is associated with resistance to EGFR inhibitors. nih.gov

Bcr-Abl: Indazole derivatives have been identified as inhibitors of the Bcr-Abl fusion protein, which is characteristic of chronic myeloid leukemia. Some compounds have displayed inhibitory activity against both the wild-type and the T315I mutant of Bcr-Abl. researchgate.net

ERK1/2: A series of 1H-indazole amide derivatives have demonstrated both enzymatic and cellular activity against extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

Table 1: Examples of Indazole Derivatives as Tyrosine Kinase Inhibitors

| Derivative Type | Target Kinase(s) | Example Compound(s) | Reference(s) |

| 1H-Indazole | VEGFR-1, -2, -3 | Axitinib | biotech-asia.org |

| 1H-Indazole | FGFR1 | Not specified | nih.gov |

| 1H-Indazole | EGFR, EGFR T790M | Not specified | nih.gov |

| 1H-Indazole | Bcr-Abl, Bcr-Abl T315I | Not specified | researchgate.net |

| 1H-Indazole Amide | ERK1/2 | Not specified | nih.gov |

Indazole derivatives have been shown to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.

One study on a specific 1H-indazole-3-amine derivative, compound 6o, demonstrated its ability to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, this compound was found to affect the cell cycle, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

Another series of 3-amino-1H-indazole derivatives was found to induce G2/M cell cycle arrest and apoptosis in HGC-27 gastric cancer cells by regulating proteins such as Cyclin B1, BAD, and Bcl-xL. nih.gov

Some indazole derivatives can interfere with the metabolic processes of cancer cells. Lonidamine, an indazole derivative, is known to inhibit mitochondrial-associated hexokinase II, a key enzyme in glycolysis. researchgate.net By inhibiting glycolysis, lonidamine leads to a decrease in the synthesis of intracellular ATP, which is vital for cancer cell survival and proliferation. researchgate.net

More recently, a series of 3-amino-1H-indazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell growth, proliferation, and metabolism. nih.gov

The anticancer activity of indazole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

A549 (Lung Cancer): Several studies have reported the inhibitory activities of indazole derivatives against A549 cells. nih.govmdpi.com

MCF-7 (Breast Cancer): The cytotoxicity of novel indazole analogues of curcumin has been tested against MCF-7 cells, with some compounds showing moderate activity. japsonline.comjapsonline.com

HL60 (Promyelocytic Leukemia): A series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited potent activity against the HL60 cell line, with some compounds showing IC50 values in the nanomolar range. nih.gov

HCT116 (Colorectal Cancer): The same series of 3-(pyrrolopyridin-2-yl)indazole derivatives also showed potent inhibition of HCT116 cells. nih.gov

Table 2: Anticancer Activity of Indazole Derivatives Against Various Cell Lines

| Cell Line | Cancer Type | Derivative Type | Potency (IC50) | Reference(s) |

| A549 | Lung Cancer | 1H-indazole-3-amine | Not specified | mdpi.com |

| MCF-7 | Breast Cancer | Curcumin indazole analogues | 45.97–86.24 µM | japsonline.comjapsonline.com |

| HL60 | Promyelocytic Leukemia | 3-(pyrrolopyridin-2-yl)indazole | 8.3 nM | nih.gov |

| HCT116 | Colorectal Cancer | 3-(pyrrolopyridin-2-yl)indazole | 1.3 nM | nih.gov |

A novel class of indazole derivatives has been identified as Selective Estrogen Receptor Degraders (SERDs). nih.govacs.org SERDs are a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer, as they both antagonize and degrade the estrogen receptor.

Tricyclic indazole derivatives have been developed that exhibit a potent ER degrader-antagonist profile. acs.org These compounds have been shown to be active in xenograft models of breast cancer. acs.org By replacing a phenol group with an indazole, researchers were able to remove a reactive metabolite signal, improving the drug-like properties of these compounds. acs.org Further optimization of thieno[2,3-e]indazole derivatives has led to the identification of orally bioavailable SERDs with improved antitumor effects. nih.govacs.org

Antimicrobial Spectrum and Mechanisms

In addition to their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial activity.

The indazole nucleus is present in compounds with activity against various pathogens. nih.gov Some indazole derivatives have been reported to possess antiprotozoal activity against E. histolytica and T. vaginalis. nih.gov

A key mechanism of antibacterial action for some indazole derivatives is the inhibition of bacterial DNA gyrase B. nih.govacs.org This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Structure-based drug design has led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, certain indazole derivatives have shown antibacterial activity against strains of E. faecalis, S. aureus, and S. epidermidis. semanticscholar.org Some pyrazoline derivatives, which are structurally related to indazoles, have been identified as promising antimicrobial agents with a potential new mechanism of action. semanticscholar.org

An exploration of the pharmacological potential of this compound and its related derivatives reveals a significant breadth of biological activities. This article delves into the specific antimicrobial, anti-inflammatory, and immunomodulatory properties attributed to the indazole scaffold, with a particular focus on derivatives sharing key structural features with this compound.

Computational Chemistry and Chemoinformatics in Indazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

No published research is available that details the prediction of binding affinities and modes specifically for 3-Amino-7-chloro-5-nitro-1H-indazole.

No published research has identified key amino acid residues interacting with this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models that relate the chemical structure of a compound to its biological activity.

There are no specific 2D-QSAR or 3D-QSAR models reported in the literature for this compound.

No predictive models for the biological activity of this compound have been derived and published.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

MD simulation is a computational method for analyzing the physical movements of atoms and molecules.

No studies detailing molecular dynamics simulations to assess the stability of a this compound-protein complex have been found in the public domain.

Analysis of Dynamic Binding Conformations

Molecular dynamics (MD) simulations are a cornerstone for analyzing the dynamic behavior of a ligand within a protein's binding pocket. For indazole derivatives, MD simulations provide critical insights into the stability of binding poses predicted by molecular docking.

Research on related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, demonstrates the utility of this approach. nih.govnih.gov In a study targeting the Leishmania infantum trypanothione (B104310) reductase (TryR) enzyme, MD simulations were performed to assess the structural and intermolecular stability of the ligand-protein complex. nih.gov The simulations, often run for nanoseconds, track the conformational changes of both the ligand and the protein, revealing how they adapt to each other in a simulated biological environment. nih.govnih.gov Key metrics such as the root-mean-square deviation (RMSD) are calculated to quantify the stability of the complex over time. For a potent triazole-substituted 3-chloro-6-nitro-1H-indazole derivative (compound 13 in the study), the complex with TryR remained in a stable equilibrium, showing only minor structural deviations of approximately 1–3 Å, which indicates a stable binding mode. nih.govnih.gov

These dynamic analyses are crucial as they can reveal alternative binding conformations or highlight the transient nature of certain interactions that are not apparent from static docking poses. This provides a more realistic model of the binding event, guiding further optimization of the ligand structure.

Evaluation of Ligand-Protein Interaction Persistence

The persistence of specific ligand-protein interactions throughout a molecular dynamics simulation is a key indicator of their importance for binding affinity. By analyzing the trajectory of the simulation, researchers can determine the percentage of simulation time that key interactions, like hydrogen bonds or hydrophobic contacts, are maintained.

In studies of indazole derivatives as kinase inhibitors, interactions with specific amino acid residues in the kinase hinge region are often critical for activity. nih.gov For example, theoretical studies on arylsulphonyl indazole derivatives as potential VEGFR2 kinase ligands have shown that hydrogen bonds with residues like Cys919 are vital. nih.gov MD simulations allow for the evaluation of the stability of such bonds.

Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, offering a more quantitative assessment of binding affinity. nih.gov For the aforementioned 3-chloro-6-nitro-1H-indazole derivative complexed with TryR, the MM/GBSA analysis yielded a very low net binding energy score of −40.02 kcal/mol, confirming the high stability of the complex. nih.gov The energy contributions from different interaction types are dissected in this analysis, as shown in the table below for a representative system.

Table 1: Representative MM/GBSA Binding Free Energy Components for an Indazole-TryR Complex

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | Dominant Contributor |

| Electrostatic Energy | Dominant Contributor |

| Polar Solvation Energy | Non-contributing |

| Non-polar Solvation Energy | Contributing |

| Total Binding Free Energy | -40.02 |

Data derived from a study on a 3-chloro-6-nitro-1H-indazole derivative. nih.gov

This detailed evaluation of interaction persistence and energetics provides a robust framework for understanding the molecular basis of a compound's activity and for prioritizing candidates for synthesis.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling is an essential step in modern drug discovery, used to predict the pharmacokinetic and toxicological properties of a compound before it undergoes expensive experimental testing. mdpi.comafjbs.com While specific ADMET data for this compound is not published, the methodologies are routinely applied to new chemical entities, including various heterocyclic compounds. mdpi.comaip.orgmdpi.com

Prediction of Pharmacokinetic Attributes

Pharmacokinetic attributes determine how a drug is processed by the body. Computational models can predict several of these key parameters.

Absorption: Parameters like human intestinal absorption (HIA) and permeability through Caco-2 cells (a model for the intestinal wall) are predicted. High permeability and absorption are desirable for orally administered drugs. mdpi.com For many heterocyclic drug candidates, predicted HIA values above 90% are considered excellent. mdpi.com

Distribution: The volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB) are assessed. Lipophilicity, often expressed as logP, is a key factor here; values are typically optimized to ensure adequate distribution without excessive accumulation in fatty tissues. aip.org

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes is critical. Inhibition of major isoforms like CYP3A4 can lead to drug-drug interactions. mdpi.com Computational tools can flag potential CYP inhibitors early in the design process.

Excretion: The route and rate of elimination are estimated, often linked to properties like water solubility (logS). Good water solubility facilitates renal clearance. aip.org

Assessment of Drug-Likeness and Lead Compound Prioritization

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and has physicochemical properties compatible with known drugs. The most famous of these are Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Table 2: Lipinski's Rule of Five Parameters for Drug-Likeness Assessment

| Property | Rule for Oral Bioavailability |

|---|---|

| Molecular Weight | ≤ 500 Da |

| LogP (Lipophilicity) | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Source: Standard criteria used in chemoinformatics for lead prioritization. aip.orgplos.org

Compounds that pass these and other filters (like Veber's rules on rotatable bonds) are prioritized as lead candidates with a higher probability of success in later development stages. mdpi.com Computational ADMET and drug-likeness assessments are vital for efficiently screening large libraries of compounds and focusing resources on the most promising molecules. plos.orgresearchgate.net

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is a cost-effective alternative to high-throughput screening (HTS) and can significantly accelerate the discovery of new lead compounds. nih.gov

The indazole scaffold is frequently utilized in these screening libraries due to its proven importance as a pharmacophore in numerous approved drugs and clinical candidates. nih.govnih.gov Virtual screening campaigns can be structure-based, where compounds are docked into the 3D structure of a target protein, or ligand-based, where new molecules are identified based on their similarity to known active compounds. researchgate.net

For a compound like this compound, a ligand-based approach could involve searching for molecules with similar 2D or 3D fingerprints. A structure-based approach would dock a library of indazoles into the active site of a relevant target, for instance, a protein kinase, to predict binding affinity and pose. nih.govnih.gov Successful virtual screens have identified novel indazole-based inhibitors for targets such as fibroblast growth factor receptors (FGFRs) and Rho kinase (ROCK). nih.gov These studies demonstrate that virtual screening is a powerful tool for leveraging the chemical space around privileged scaffolds like indazole to identify novel therapeutic agents.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to analyze the electronic structure of molecules, providing insights into their reactivity, stability, and spectroscopic properties. For nitroaromatic compounds like this compound, these calculations are especially valuable for understanding properties governed by the electron-withdrawing nitro group.

One key application is the prediction of one-electron reduction potentials. bohrium.com This parameter is crucial for nitroaromatic compounds whose biological activity, such as in bioreductive cancer drugs or antibiotics, is dependent on their reduction. Quantum mechanical methods have been developed to accurately calculate these potentials, often by modeling the molecule in a simulated aqueous environment. tandfonline.com

Furthermore, quantum calculations can elucidate the photophysical properties of nitroaromatics. acs.orgrsc.org These molecules often exhibit unique photoinduced pathways, including rapid intersystem crossing from singlet to triplet excited states, which can be critical for applications in photodynamic therapy or can contribute to phototoxicity. rsc.org Methods like CASPT2//CASSCF are used to map the potential energy surfaces of excited states and identify decay paths. acs.org For nitrobenzene, such calculations have shown that the system efficiently decays to the triplet manifold after UV absorption, a feature characteristic of many nitroaromatics. acs.org

Future Perspectives and Challenges in the Development of Indazole Based Therapeutics

Exploration of New Therapeutic Targets and Disease Areas

The therapeutic utility of indazole derivatives extends far beyond their initial applications. While early successes were predominantly in the realm of oncology, particularly as kinase inhibitors, researchers are now exploring a much broader range of biological targets and disease indications. The structural framework provided by intermediates like 3-Amino-7-chloro-5-nitro-1H-indazole allows for the generation of a diverse chemical library to probe these new frontiers.

Indazole-based compounds are being investigated for their potential in treating a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.govscilit.com For instance, certain indazole derivatives have shown promise as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. rsc.org Others are being explored as selective inhibitors of phosphoinositide 3-kinase (PI3K) delta for respiratory diseases.

Furthermore, the exploration of 5-nitroindazole (B105863) derivatives has revealed significant activity against parasitic diseases like Chagas disease and leishmaniasis. researchgate.netnih.govnih.gov These findings underscore the vast and still largely untapped therapeutic potential of the indazole scaffold, with precursors like this compound serving as the starting point for the synthesis of novel drug candidates for a wide array of human ailments.

Development of Multi-Targeted Indazole Derivatives

The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of many diseases, particularly cancer. The development of multi-targeted drugs, which can simultaneously modulate several key signaling pathways, represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The indazole scaffold, with its multiple points for chemical modification, is exceptionally well-suited for the design of such multi-targeted agents. nih.gov

Starting from versatile building blocks like this compound, medicinal chemists can design and synthesize derivatives that act as multi-kinase inhibitors. nih.govrsc.org For example, indazole-based compounds have been developed to concurrently inhibit vascular endothelial growth factor receptors (VEGFRs) and other receptor tyrosine kinases, a strategy that has proven effective in cancer therapy. nih.govrsc.org The approved anticancer drug Axitinib, for instance, is an indazole derivative that targets multiple VEGFRs. nih.gov

The ability to introduce different functional groups onto the indazole ring, as exemplified by the amino, chloro, and nitro groups in this compound, allows for the creation of molecules with tailored affinities for multiple biological targets. This approach holds significant promise for the treatment of complex multifactorial diseases.

Strategies for Enhancing Selectivity and Potency

A critical challenge in drug development is to maximize the therapeutic effect of a compound while minimizing off-target effects. For indazole-based therapeutics, particularly kinase inhibitors, achieving high selectivity and potency is paramount. Researchers are employing a variety of strategies to achieve this, often starting from structurally diverse intermediates.

Structure-based drug design is a powerful tool in this endeavor. By understanding the three-dimensional structure of the target protein, medicinal chemists can design indazole derivatives with substituents that form specific and strong interactions with the binding site, thereby enhancing both potency and selectivity. nih.govnih.gov For example, the introduction of a methyl group at the C3 position of the indazole ring has been shown to significantly impact the potency of some kinase inhibitors. nih.gov Similarly, strategic substitutions at other positions, such as the C5, C6, and C7 positions, can be used to fine-tune the compound's interaction with the target and improve its pharmacological profile. rsc.orgnih.gov

Addressing Drug Resistance Mechanisms

The emergence of drug resistance is a major obstacle in the long-term treatment of many diseases, especially cancer. Tumors can develop resistance to chemotherapy through various mechanisms, including mutations in the drug's target protein. A key area of research in the field of indazole-based therapeutics is the development of compounds that can overcome these resistance mechanisms.

Indazole-based inhibitors are being specifically designed to target drug-resistant mutants of kinases. nih.gov For example, researchers have successfully developed indazole derivatives that are effective against mutant forms of the epidermal growth factor receptor (EGFR) that are resistant to first-generation inhibitors. nih.gov These next-generation inhibitors are often designed to have a different binding mode or to be less susceptible to the mutations that confer resistance.

The development of the potent HIV-1 capsid inhibitor, Lenacapavir, showcases the potential of indazole-containing compounds in combating drug-resistant pathogens. chemrxiv.orgnih.gov Notably, a practical synthesis of a key intermediate for Lenacapavir, 7-bromo-4-chloro-1H-indazol-3-amine, highlights the importance of substituted 3-aminoindazoles in creating novel therapeutics that can address resistance. chemrxiv.org This underscores the value of building blocks like this compound in the synthesis of drugs designed to be effective against resistant strains.

Advancements in Synthetic Methodologies for Complex Indazole Analogs

The ability to efficiently synthesize a wide variety of complex indazole analogs is crucial for exploring their therapeutic potential. Traditional synthetic methods for indazoles can sometimes be lengthy and offer limited opportunities for diversification. Therefore, a significant focus of current research is the development of novel and more efficient synthetic routes. nih.govrsc.org

Modern synthetic organic chemistry offers a plethora of tools for the construction of functionalized indazole rings. These include metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which allow for the introduction of a wide range of substituents onto the indazole core. dntb.gov.ua Multi-component reactions and flow chemistry are also being explored to streamline the synthesis of indazole libraries for high-throughput screening. psu.edu

The synthesis of highly substituted indazoles, such as those that could be derived from this compound, benefits greatly from these advanced methodologies. The presence of multiple functional groups on the starting material allows for sequential and regioselective modifications, leading to the rapid generation of diverse and complex molecules for biological evaluation.

Role of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of indazole-based therapeutics is no exception. These computational tools can significantly accelerate the identification and optimization of novel drug candidates. nih.govresearchgate.net

AI and ML algorithms can be used to analyze large datasets of existing indazole derivatives and their biological activities to identify structure-activity relationships (SAR). nih.gov This information can then be used to predict the activity of new, virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Machine learning models can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of indazole derivatives, helping to identify potential liabilities early in the drug discovery process. dntb.gov.ua

Furthermore, generative AI models can be employed to design entirely new indazole-based molecules with desired properties. By learning from the vast chemical space of known compounds, these models can propose novel scaffolds and substitution patterns that may not have been conceived through traditional medicinal chemistry approaches. The application of these in silico methods to the design of derivatives from starting materials like this compound has the potential to dramatically reduce the time and cost associated with bringing new indazole-based drugs to the clinic.

Translational Research Pathways from Preclinical to Clinical Development

The journey of a promising indazole-based compound from the laboratory to the clinic is a long and arduous one, fraught with challenges. The translational research pathway involves extensive preclinical testing to evaluate the compound's efficacy, safety, and pharmacokinetic properties, followed by a series of highly regulated clinical trials in humans. tandfonline.com

A significant challenge in the clinical translation of indazole-based drugs, particularly kinase inhibitors, is the potential for off-target effects and toxicity. nih.gov Careful preclinical evaluation is essential to identify and mitigate these risks. Another challenge is the inherent genetic variability of diseases like cancer, which can lead to different responses to treatment in different patient populations. tandfonline.com

Despite these challenges, a number of indazole-based drugs have successfully navigated the translational pathway and are now approved for clinical use. rsc.orgmdpi.com These success stories provide valuable lessons and a roadmap for the development of future indazole therapeutics. The journey of drugs derived from intermediates such as this compound will benefit from these established pathways, with a growing understanding of the critical factors for successful clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.